Ácido 1-etil-2-metil-4-fenil-1H-pirrol-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

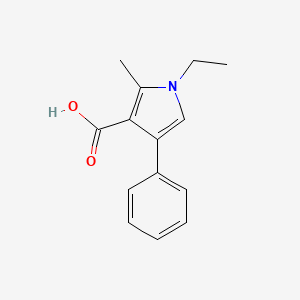

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structural features, which include an ethyl group at the first position, a methyl group at the second position, a phenyl group at the fourth position, and a carboxylic acid group at the third position.

Aplicaciones Científicas De Investigación

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mecanismo De Acción

Target of Action

The primary targets of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid are currently unknown . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Mode of Action

It’s worth noting that pyrrole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, a related group of compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification through crystallization or distillation, and final product isolation using techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrrole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.

1-Methyl-2-ethyl-4-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group at the first position and an ethyl group at the second position.

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar heterocyclic structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl group, methyl group, phenyl group, and carboxylic acid group makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 293326-22-4) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with an ethyl group, a methyl group, and a phenyl group, along with a carboxylic acid functional group.

The chemical formula for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is C14H15NO2, with a molecular weight of 229.28 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-Ethyl-2-methyl-4-phenylpyrrole-3-carboxylic acid |

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent research indicates that pyrrole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus , suggesting strong antibacterial properties compared to standard antibiotics like ciprofloxacin . Additionally, derivatives of pyrrole have been explored for their potential as antituberculosis agents, with some exhibiting MIC values as low as 5 μM against Mycobacterium tuberculosis .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid have also been evaluated in various cancer cell lines. Compounds within this class have demonstrated antiproliferative activity against rapidly dividing cancer cells, such as A549 lung cancer cells. This activity is critical for developing new anticancer therapies .

Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of pyrrole derivatives found that compounds similar to 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of less than 1 μg/mL. This highlights the potential of such compounds in treating antibiotic-resistant infections .

Study 2: Anticancer Properties

Another investigation assessed the antiproliferative effects of various pyrrole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a promising therapeutic index for future drug development .

Safety and Toxicological Information

While the biological activities of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid are promising, safety data is limited. Preliminary safety assessments indicate potential skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name |

1-ethyl-2-methyl-4-phenylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-15-9-12(11-7-5-4-6-8-11)13(10(15)2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGASOPILNXWTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.